Methyl 2-bromothiophene-3-carboxylate
Overview
Description
Methyl 2-bromothiophene-3-carboxylate is an organic compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various thiophene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromothiophene-3-carboxylate can be synthesized through the esterification of 2-bromo-3-thiophenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions overnight to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups .
Scientific Research Applications
Methyl 2-bromothiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-bromothiophene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the ester functional group. These functional groups make it a versatile intermediate in organic synthesis, allowing it to form bonds with different nucleophiles and electrophiles . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-bromothiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which provides distinct reactivity and allows for the synthesis of a wide range of derivatives . Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 2-bromothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGOXMEPLSPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693354 | |
Record name | Methyl 2-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-43-5 | |
Record name | Methyl 2-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-bromothiophene-3-carboxylate in the synthesis of thieno[3,2-c]quinoline derivatives?
A1: this compound serves as a crucial building block in the synthesis of thieno[3,2-c]quinoline derivatives. [] While the provided abstract doesn't detail the specific reaction mechanisms, it highlights that this compound, alongside other reagents and aryl-amine derivatives, is utilized as starting material in various synthetic procedures. These procedures ultimately yield a diverse range of thieno[3,2-c]quinoline derivatives.
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